molecular formula C15H14O9 B196168 7-Hydroxycoumarin glucuronide CAS No. 66695-14-5

7-Hydroxycoumarin glucuronide

Cat. No. B196168
CAS RN: 66695-14-5
M. Wt: 338.27 g/mol
InChI Key: PRYLPCLGPXGILY-DKBOKBLXSA-N
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Description

7-Hydroxycoumarin glucuronide is a metabolite of 7-ethoxycoumarin and coumarin . It can be used as a standard for the analysis of 7-hydroxycoumarin metabolites . It is useful as a pharmacokinetic standard in in vitro metabolic studies .


Synthesis Analysis

A convenient synthesis of the important metabolite this compound is presented, including a first report of the β-imidate 11β, together with new preparations of the iodosugar 6 and α-imidate 11α . Stability data on 11α and 11β are also given, and the importance of carefully controlled hydrolysis in the last step of the preparation of 3 is emphasized .


Chemical Reactions Analysis

In CYP oxidation, a nonfluorescent coumarin is oxidized to corresponding fluorescent 7-hydroxycoumarin (panel A), which can be conjugated to a nonfluorescent glucuronide or sulfate by uridine diphosphate glucuronosyltransferase (UGT) or sulfotransferase (SULT) enzymes, respectively (panel B) .

Scientific Research Applications

Metabolism and Inhibition Studies

7-Hydroxycoumarin glucuronide plays a significant role in the metabolism and inhibition studies of drugs. Van Midwoud et al. (2011) developed an on-line monitoring system for drug metabolism using 7-hydroxycoumarin as a substrate to observe metabolic responses and the inhibitory effects of other substances on its formation (Van Midwoud et al., 2011).

Transport Mediation

Wittgen et al. (2012) discovered that this compound's transport is mediated by the efflux transporters MRP3 and MRP4, which play crucial roles in the excretion of this coumarin metabolite from liver and kidney (Wittgen et al., 2012).

Glucuronidation in Nonclinical Pharmacokinetics

Juvonen et al. (2019) studied the glucuronidation of 7-hydroxycoumarin derivatives in beagle dogs, providing insights into the metabolic pathways in animal models used for evaluating pharmacokinetics of new drug candidates (Juvonen et al., 2019).

Coupled Oxidative-Conjugative Metabolic Pathways

Fisher et al. (2002) investigated the oxidative-conjugative metabolism of 7-ethoxycoumarin, where metabolites like 7-HC glucuronide were identified, illuminating the metabolic pathways in human liver microsomes (Fisher et al., 2002).

Antibody-Based Approaches for Analysis

Egan et al. (2005) developed antibody-based methods for analyzing 7-Hydroxycoumarin and its glucuronide conjugate, providing novel approaches for the analysis of these metabolites (Egan et al., 2005).

Structural Modifications and Glucuronidation

Xia et al. (2015) explored the effects of structural modifications on the glucuronidation of 7-Hydroxycoumarin derivatives, offering guidance for future modifications to improve metabolic stability (Xia et al., 2015).

Anti-Tumor Actions

López-González et al. (2004) studied the anti-tumor actions of 7-Hydroxycoumarin in lung carcinoma cell lines, revealing its potential in inhibiting cell proliferation and inducing apoptosis (López-González et al., 2004).

Selective Estrogen Receptor Down-Regulators

Degorce et al. (2015) investigated 7-hydroxycoumarin as a potential selective estrogen receptor down-regulator, highlighting its therapeutic potential in cancer treatment (Degorce et al., 2015).

Development of Probe Substrates

Juvonen et al. (2018) developed selective, fluorescent substrates based on 7-hydroxycoumarin derivatives for studying UDP-glucuronosyltransferase 1A10, an enzyme crucial in drug metabolism (Juvonen et al., 2018).

Safety and Hazards

For safety, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

7-Hydroxycoumarin glucuronide (7-HCG) is a phase II metabolite of 7-hydroxycoumarin . It primarily targets the multidrug resistance-associated proteins 3 and 4 . These proteins play a crucial role in the transport of the coumarin metabolite .

Mode of Action

The mode of action of 7-HCG involves its interaction with its primary targets, the multidrug resistance-associated proteins. The compound is transported via these proteins, which mediate its effects . The addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound, which is readily excreted from the body in urine .

Biochemical Pathways

The metabolic pathways of coumarin in the human body lead to the intermediate 7-hydroxy-coumarin and consequent glucuronidation in the intestine . This conjugation reaction is catalyzed by specific enzymes known as UDP-glucuronosyltransferases in the liver .

Pharmacokinetics

Pharmacokinetic experiments have shown that 7-HCG in the blood increases rapidly and is eliminated slowly, with an average half-life (t 1/2β) of 18.3 hours . The concentration of 7-HCG in the target organ, the kidney, is about four times higher than that in the blood . This suggests that the compound has good bioavailability.

Result of Action

RNA sequencing revealed that 7-HCG could reverse p38 MAPK regulation and apoptosis . It was found that 7-HCG could reduce renal injury by reducing p-p38, p-ERK, p-JNK, cleaved-caspase3, and Bax . This suggests that 7-HCG has potential therapeutic effects in diabetes, cardiovascular diseases, hepatic and renal injury, neuroprotection, anti-microbial, and anti-cancer activity .

Action Environment

The action of 7-HCG can be influenced by environmental factors. For instance, the addition of lactic acid promoted the formation of more inactive 7-OHC-sulfonate and 7-OHC-glucuronide metabolites . Furthermore, an acidic extracellular environment amplified cancer cell proliferation, indicating the anticancer effect of 7-OHC was weakened by low extracellular pH .

Biochemical Analysis

Biochemical Properties

7-Hydroxycoumarin glucuronide interacts with enzymes such as UDP-glucuronosyltransferase (UGT) isoform UGT1A1 during its formation . The glucuronidation process, which involves the addition of a glucuronic acid molecule to 7-hydroxycoumarin, increases the water solubility of the compound, facilitating its excretion from the body .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its formation through the glucuronidation process. This process is mediated by the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT1A1, which adds a glucuronic acid molecule to 7-hydroxycoumarin .

Temporal Effects in Laboratory Settings

In laboratory settings, the metabolism of 7-hydroxycoumarin to this compound is linear for the first 90 minutes and reaches a plateau at 150 minutes . This suggests that the compound’s effects may change over time in a controlled environment.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Studies on the parent compound, 7-hydroxycoumarin, have shown that it has various pharmacological effects at different doses .

Metabolic Pathways

This compound is involved in the glucuronidation pathway, a major phase II metabolic pathway. This process is mediated by the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT1A1 .

Transport and Distribution

The transport of this compound is mediated via multidrug resistance-associated proteins 3 and 4 . These proteins are believed to be the main transporters involved in the excretion of the coumarin metabolite this compound from liver and kidney .

Subcellular Localization

Given that it is a metabolite formed in the liver, it is likely to be found in hepatocytes where the glucuronidation process occurs .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O9/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21/h1-5,10-13,15,17-19H,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYLPCLGPXGILY-DKBOKBLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC2=C1C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40985266
Record name 2-Oxo-2H-1-benzopyran-7-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66695-14-5
Record name 7-Hydroxycoumarin glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66695-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxycoumarin glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066695145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxo-2H-1-benzopyran-7-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Hydroxycoumarin glucuronide
Reactant of Route 6
7-Hydroxycoumarin glucuronide

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